molecular formula C15H13BrO2 B8666681 Benzyl 4-bromo-2-methylbenzoate

Benzyl 4-bromo-2-methylbenzoate

Cat. No.: B8666681
M. Wt: 305.17 g/mol
InChI Key: QEZVRJNTXBDINZ-UHFFFAOYSA-N
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Description

Benzyl 4-bromo-2-methylbenzoate is an aromatic ester featuring a bromine atom at the para position and a methyl group at the ortho position of the benzoic acid backbone, esterified with benzyl alcohol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki or Heck reactions), while the benzyl ester group offers stability and selective deprotection under hydrogenolytic conditions .

Properties

Molecular Formula

C15H13BrO2

Molecular Weight

305.17 g/mol

IUPAC Name

benzyl 4-bromo-2-methylbenzoate

InChI

InChI=1S/C15H13BrO2/c1-11-9-13(16)7-8-14(11)15(17)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

QEZVRJNTXBDINZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Ester Derivatives

Benzyl 4-bromo-2-methylbenzoate belongs to a family of halogenated aromatic esters. Key analogs include:

Compound Name Substituents Ester Group Molecular Weight Key Features
Methyl 4-bromo-2-methylbenzoate -Br (para), -CH₃ (ortho) Methyl 228.0 g/mol Lower molecular weight; higher polarity than benzyl ester
Ethyl 4-bromo-2-methylbenzoate -Br (para), -CH₃ (ortho) Ethyl 242.1 g/mol Intermediate polarity; improved solubility in non-polar solvents
This compound -Br (para), -CH₃ (ortho) Benzyl ~304.1 g/mol* Enhanced lipophilicity; stable to hydrolysis, removable via hydrogenolysis
Methyl 4-bromo-2-bromomethylbenzoate -Br (para), -CH₂Br (ortho) Methyl 307.9 g/mol Reactive bromomethyl group for further functionalization
Methyl 4-bromo-2-hydroxy-6-methylbenzoate -Br (para), -OH (ortho), -CH₃ (meta) Methyl 245.1 g/mol Polar due to -OH; potential for hydrogen bonding

*Calculated based on structural formula.

Key Observations :

  • The benzyl ester group increases molecular weight and lipophilicity compared to methyl/ethyl analogs, influencing solubility and metabolic stability .
  • Bromomethyl substituents (e.g., in methyl 4-bromo-2-bromomethylbenzoate) enhance reactivity in nucleophilic substitutions or polymerizations .
  • Hydroxyl groups (e.g., in methyl 4-bromo-2-hydroxy-6-methylbenzoate) introduce polarity and acidity, altering solubility and biological activity .

Comparison of Reactivity :

  • Benzyl vs. Methyl Esters : Benzyl esters are more stable toward hydrolysis but require harsher conditions (e.g., H₂/Pd) for deprotection compared to methyl esters (saponifiable with NaOH) .
  • Bromine Substituent: The para-bromo group facilitates cross-coupling reactions. For example, methyl 4-bromo-2-methylbenzoate can undergo Suzuki coupling with aryl boronic acids, a reaction less feasible in non-halogenated analogs .
Solubility and Stability
  • This compound : Predicted to be soluble in organic solvents (e.g., DCM, THF) due to the benzyl group. The bromine atom may increase susceptibility to photodegradation .
  • Methyl 4-bromo-2-hydroxy-6-methylbenzoate : Higher aqueous solubility due to the -OH group, making it suitable for biological assays .
Toxicity and Metabolism
  • Benzyl alcohol derivatives (e.g., benzyl alcohol itself) exhibit acute toxicity and metabolic conversion to benzaldehyde, but esterification reduces volatility and may alter toxicity profiles .

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